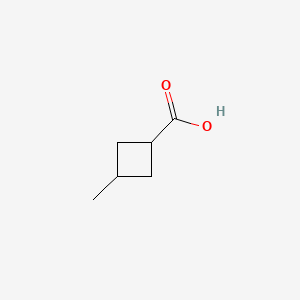

3-Methylcyclobutanecarboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-2-5(3-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXHOVJKNATDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205862 | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57252-83-2 | |

| Record name | 3-Methylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57252-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057252832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Cyclobutane Chemistry in Organic and Medicinal Sciences

The cyclobutane (B1203170) motif, a four-membered carbocycle, has emerged as a crucial structural element in both organic and medicinal chemistry. nih.govnih.gov Historically, cyclobutanes were considered mere chemical curiosities due to their inherent ring strain, which is significantly higher than that of larger cycloalkanes. socccd.edu This strain, however, is precisely what makes them valuable synthetic intermediates, as the ring can be selectively opened to generate a variety of linear and cyclic products. acs.org

In medicinal chemistry, the incorporation of a cyclobutane ring into drug candidates is a strategy employed to enhance a molecule's pharmacological profile. nih.govnih.gov The rigid and three-dimensional nature of the cyclobutane ring can lead to several advantageous properties, including:

Conformational Restriction: By locking a molecule into a specific shape, the cyclobutane ring can increase its binding affinity and selectivity for its biological target. ru.nllifechemicals.com

Metabolic Stability: The presence of a cyclobutane can protect a drug molecule from being broken down by metabolic enzymes, thereby increasing its duration of action. nih.gov

Improved Physicochemical Properties: Cyclobutanes can be used to fine-tune properties such as solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. ru.nl

Bioisosterism: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as double bonds or larger rings, allowing for the optimization of a drug's properties while maintaining its biological activity. nih.gov

The utility of cyclobutanes is evident in various approved drugs, including the anticancer agent carboplatin (B1684641) and the antiviral drug boceprevir. lifechemicals.com Furthermore, the development of new synthetic methods has made the incorporation of this structural motif more accessible to medicinal chemists. nih.gov

Historical Development of Research on Cyclobutane Carboxylic Acids

The study of cyclobutane (B1203170) carboxylic acids has a rich and, at times, complex history. Early research in the late 19th and early 20th centuries was marked by a series of mistaken identities and challenging syntheses. okstate.edu For instance, the first reported synthesis of 1,3-cyclobutanedicarboxylic acid in 1881 was later found to be erroneous. okstate.edu It wasn't until the mid-20th century that reliable synthetic methods for these compounds began to emerge. okstate.edu

The development of new synthetic strategies, such as the [2+2] cycloaddition reaction, revolutionized the field. baranlab.org This photochemical method allows for the direct formation of the cyclobutane ring from two alkene molecules and has become a cornerstone for the synthesis of many cyclobutane-containing natural products. baranlab.org

The synthesis of cyclobutanecarboxylic acid itself can be achieved through methods like the decarboxylation of 1,1-cyclobutanedicarboxylic acid or the cycloaddition of ethylene (B1197577) to acrylic acid. chemicalbook.com The preparation of 3-methylcyclobutanecarboxylic acid has been accomplished through the cycloaddition of allene (B1206475) to acrylonitrile, followed by hydrogenation and hydrolysis. dss.go.th

Current Research Frontiers and Prospective Directions for 3 Methylcyclobutanecarboxylic Acid

Strategies for Cyclobutane Ring Construction

The formation of the strained four-membered cyclobutane ring is a key challenge in the synthesis of this compound. Chemists have developed several effective strategies to construct this core structure.

Cyclization Reactions Involving Malonate and Dihalo Compounds

A prominent strategy for constructing the cyclobutane ring involves the intramolecular cyclization of a malonic ester derivative. This method, a variation of the malonic ester synthesis, typically utilizes diethyl malonate as a starting material, which is reacted with a suitable dihaloalkane. nih.govmasterorganicchemistry.comucalgary.ca

The synthesis of the unsubstituted cyclobutane ring, a precursor to the target molecule, often begins with the reaction of diethyl malonate with a 1,3-dihalopropane, such as trimethylene dibromide or trimethylene chlorobromide, in the presence of a base like sodium ethoxide. orgsyn.orglibretexts.orgorgsyn.org This reaction forms diethyl 1,1-cyclobutanedicarboxylate. The subsequent hydrolysis of the diester to 1,1-cyclobutanedicarboxylic acid, followed by decarboxylation upon heating, yields cyclobutanecarboxylic acid. orgsyn.orgbldpharm.com

To achieve the desired 3-methyl substitution, a modified starting material is necessary. The reaction of diethyl malonate with 1,3-dibromobutane (B89751) in the presence of a base leads to the formation of diethyl 3-methylcyclobutane-1,1-dicarboxylate. biosynth.com This intermediate can then be hydrolyzed to 3-methylcyclobutane-1,1-dicarboxylic acid bldpharm.com and subsequently decarboxylated to yield this compound. The decarboxylation of β-keto acids and their malonic acid analogues proceeds through a cyclic transition state to give an enol intermediate, which then tautomerizes to the final product. masterorganicchemistry.com

Table 1: Synthesis of Cyclobutane Derivatives via Malonate Cyclization

| Starting Materials | Reagents and Conditions | Product | Reference |

| Diethyl malonate, Trimethylene dibromide | Sodium, Absolute ethanol, 60-65°C | Ethyl 1,1-cyclobutanedicarboxylate | orgsyn.org |

| Diethyl malonate, Trimethylene chlorobromide | Sodium ethoxide, Ethanol, Reflux | Diethyl 1,1-cyclobutanedicarboxylate | libretexts.org |

| Diethyl malonate, 1,3-Dibromobutane | Base | Diethyl 3-methylcyclobutane-1,1-dicarboxylate | biosynth.com |

| 3-Methylcyclobutane-1,1-dicarboxylic acid | Heat | This compound, CO2 | masterorganicchemistry.com |

Application of Phase Transfer Catalysis in Ring Formation

Phase-transfer catalysis (PTC) has emerged as a powerful tool to enhance the efficiency of cyclization reactions by facilitating the transfer of reactants between immiscible phases. rsc.org In the context of cyclobutane ring formation from malonic esters, PTC can significantly improve reaction rates and yields.

The C-alkylation of dimethyl malonate has been effectively carried out using phase-transfer catalysis. pressbooks.pub The use of a phase-transfer catalyst, such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the reaction between the dialkyl malonate and an alkyl halide in the presence of a solid base like potassium carbonate in an inert solvent. orgsyn.orgrsc.org This methodology can be applied to the intramolecular cyclization with dihaloalkanes.

For instance, the synthesis of diethyl 1,1-cyclobutanedicarboxylate from diethyl malonate and 1,3-dibromopropane (B121459) can be catalyzed by tetrabutylammonium bromide (TBAB) in the presence of potassium carbonate in a solvent like N,N-dimethylformamide (DMF). brainkart.com The phase-transfer catalyst shuttles the malonate anion from the solid or aqueous phase to the organic phase where the reaction with the dihalide occurs, leading to higher conversion rates. orgsyn.orgpearson.com A study has shown that adding the phase-transfer catalyst after 50-80% of the dialkyl malonate has reacted can lead to a higher conversion (>98%) compared to adding it at the beginning of the reaction (93% conversion). orgsyn.org

Direct Synthetic Routes to this compound

Alternative to building the cyclobutane ring with the methyl group already in place, direct synthetic routes can introduce the methyl group or the carboxylic acid function onto a pre-existing cyclobutane scaffold.

Alkylation-Based Syntheses

The introduction of a methyl group onto a pre-formed cyclobutane ring can be achieved through the alkylation of an enolate ion. libretexts.orgpressbooks.pubbrainkart.com This approach typically involves the deprotonation of a carbon alpha to a carbonyl group using a strong base, followed by reaction with an alkylating agent like methyl iodide. brainkart.compearson.com

For the synthesis of this compound, one could envision the alkylation of an enolate derived from a cyclobutanecarboxylic acid ester. The α-protons of ketones, esters, and nitriles can be alkylated using a strong, sterically hindered base such as lithium diisopropylamide (LDA) in a nonprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org The strategy would involve identifying a suitable cyclobutanecarboxylic acid precursor that can be selectively alkylated at the 3-position. For example, the enolate of an ester could be reacted with methyl iodide to introduce the methyl group. libretexts.org

Hydrolysis and Substitution Pathways from Nitrile Precursors

Nitrile intermediates offer a versatile pathway to carboxylic acids through hydrolysis. sciencemadness.org This strategy is particularly useful for synthesizing this compound from nitrile-containing cyclobutane precursors.

A key intermediate for this route is 3-methylenecyclobutanecarbonitrile (B110589). This compound can be synthesized via a [2+2] cycloaddition reaction between allene (B1206475) and acrylonitrile. rsc.org This cycloaddition is believed to proceed through a biradical intermediate. The resulting 3-methylenecyclobutanecarbonitrile can then be selectively hydrogenated to yield 3-methylcyclobutanecarbonitrile. Subsequent hydrolysis of the nitrile group furnishes the desired this compound.

The direct hydrolysis of 3-methylenecyclobutanecarbonitrile can also be a viable route. The nitrile group can be hydrolyzed to a carboxylic acid function under either acidic or basic conditions. ucalgary.ca The reaction of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates with a dilute methanolic solution of sodium hydroxide (B78521) leads to hydrolysis of the ester function, and on prolonged heating, the nitrile group is also partly hydrolyzed to a carboxylic acid. sciencemadness.org This indicates that similar conditions could be applied to other cyclobutanecarbonitriles.

Conversion of Halogenated Intermediates

The transformation of halogenated cyclobutane precursors represents a versatile approach for the synthesis of this compound and its analogs. These methods often leverage the reactivity of carbon-halogen bonds to introduce other functional groups or to facilitate ring-forming or rearrangement reactions.

A common strategy involves the free-radical chlorination of cyclobutanecarboxylic acids. For instance, the chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride in benzene (B151609) can yield 3-chlorocyclobutanecarboxylic acid. orgsyn.org While this method provides a direct route to a halogenated cyclobutane, it can result in a mixture of cis and trans isomers that necessitate separation. orgsyn.org The resulting 3-chlorocyclobutanecarboxylic acid can then serve as a key intermediate. Although direct methylation of this specific intermediate to yield this compound is not extensively documented, analogous transformations in organic synthesis suggest the feasibility of such a step, potentially through organometallic coupling reactions.

Another approach involves the preparation of 1-bromocyclobutanecarboxylic acid via Hell-Volhard-Zelinsky bromination of cyclobutanecarboxylic acid. caltech.edu Halogenation at the 1-position provides a different reactive handle for subsequent functionalization. The conversion of such halogenated intermediates can also be achieved through hydrolysis. For example, a 3-chloro-3-methylcyclobutanecarboxylic acid derivative can be hydrolyzed to the corresponding cis-3-hydroxy-3-methylcyclobutanecarboxylic acid.

Stereoselective Synthesis of this compound Analogues

The biological activity of cyclobutane-containing molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Diastereoselective Approaches to Cyclobutane Amino Acids

Diastereoselective methods are crucial for controlling the relative stereochemistry of multiple stereocenters within the cyclobutane ring. One powerful strategy is the three-component Mannich condensation reaction, which can produce anti-β-amino carbonyl compounds with high diastereoselectivity under catalyst-free conditions. nih.gov This method, involving the reaction of diazo compounds, boranes, and acyl imines, provides a modular approach to synthesizing valuable β-amino acid precursors that can be further elaborated into cyclobutane amino acids. nih.gov

The synthesis of peptides containing unnatural amino acids, including those with cyclobutane scaffolds, can be achieved through Rh(III)-catalyzed three-component carboamidation reactions. nih.gov This method allows for the diastereoselective construction of amide bonds, enabling the incorporation of structurally diverse residues. nih.gov Furthermore, the ester enolate Claisen rearrangement of highly substituted glycine (B1666218) allylic esters offers a pathway to sterically demanding amino acids, including those with β-quaternary carbon centers, which can be precursors to complex cyclobutane amino acids.

Asymmetric [2+2]-Cycloaddition Methodologies

Asymmetric [2+2] cycloaddition reactions are a cornerstone for the enantioselective synthesis of chiral cyclobutane frameworks. These reactions can be catalyzed by various systems to induce high levels of stereocontrol.

Visible light-mediated photocatalysis has emerged as a powerful tool for [2+2] cycloadditions. For instance, an intermolecular [2+2] cycloaddition mediated by energy transfer strategy can be employed to synthesize cyclobutane adducts. nih.gov The use of chiral catalysts, such as a chiral thiourea (B124793) catalyst in combination with a Lewis acid like Bi(OTf)₃, can facilitate enantioselective intramolecular [2+2] cycloaddition reactions between an allene and an alkene, leading to the formation of complex cyclobutane-containing natural products. nih.gov

Dual-catalyst systems, combining a visible-light-absorbing photocatalyst with a stereocontrolling Lewis acid co-catalyst, have also been developed for highly enantioselective [2+2] photocycloadditions. This approach allows for broad substrate scope and high efficiency. Furthermore, asymmetric tandem cycloisomerization/[3+2] cycloadditions, utilizing a combination of Au(I) and a chiral N,N'-dioxide–Dy(III) complex, have been successful in producing enantioenriched spiro-pyrrolidine derivatives containing a cyclobutane-like ring system. rsc.org

Synthetic Routes for Functionalized this compound Derivatives

The introduction of further functional groups onto the 3-methylcyclobutane scaffold enhances its utility as a building block for more complex molecules.

Introduction of Hydroxyl Functionalities via Grignard Reactions

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds and the introduction of hydroxyl groups. The reaction of a Grignard reagent with a ketone or ester functionality on a cyclobutane ring can provide access to hydroxylated derivatives.

For example, the reaction of a 3-keto-cyclobutanecarboxylic acid ester with a methyl Grignard reagent (CH₃MgBr) would be expected to proceed via nucleophilic addition to the ketone carbonyl. Subsequent acidic workup would yield a tertiary alcohol, introducing both a methyl and a hydroxyl group at the 3-position. It is important to note that Grignard reagents can also react with esters, typically adding twice to form a tertiary alcohol after replacing the alkoxy group. chemistrysteps.com Therefore, careful control of the reaction conditions and stoichiometry is crucial when working with ester-containing substrates. This methodology provides a direct route to 3-hydroxy-3-methylcyclobutanecarboxylic acid derivatives.

Advanced Fluorination Techniques for Cyclobutane Carboxylic Acids

The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties. Several advanced fluorination techniques have been developed for the synthesis of fluorinated cyclobutane carboxylic acids.

Direct C-H fluorination of carboxylic acids has been achieved, offering a streamlined approach to fluorinated products. chemrxiv.org For the synthesis of 3-fluoro-3-methylcyclobutanecarboxylic acid, a common method is the fluorination of this compound using electrophilic fluorinating agents such as Selectfluor®. This reaction can achieve regioselective fluorination at the tertiary carbon.

Alternative strategies involve the fluorination of pre-functionalized intermediates. For instance, the hydroxyl group of a 3-methyl-4-hydroxybutanoic acid intermediate can be replaced by fluorine using reagents like potassium fluoride (B91410) (KF) or Selectfluor®, proceeding through an SN2 mechanism. Continuous flow fluorination has also been employed to improve reaction safety and throughput for the synthesis of fluorinated butanoic acid derivatives. Furthermore, photocatalytic C-H ¹⁸F-fluorination has been developed for the direct synthesis of ¹⁸F-labeled amino acids for applications in positron emission tomography (PET) imaging. nih.gov

Synthesis of Trifluoromethyl-Substituted Cyclobutane Building Blocks

The introduction of a trifluoromethyl (CF3) group can significantly alter the properties of a molecule, often leading to increased metabolic stability and binding affinity. The synthesis of trifluoromethyl-substituted cyclobutane building blocks is therefore of great interest.

A common starting material for these syntheses is 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid and its corresponding carbonitrile. bioorganica.com.uabioorganica.com.ua These intermediates can be prepared on a multigram scale and serve as versatile precursors for various α-trifluoromethyl-substituted cyclobutane-containing building blocks. bioorganica.com.uabioorganica.com.ua

One approach to obtaining cis- and trans-isomeric CF3-substituted derivatives involves the resolution of a known mixture of diastereomers of 3-(trifluoromethyl)cyclobutanecarboxylic acid. bohrium.com This allows for the separation and isolation of the desired stereoisomers, which are valuable for structure-activity relationship studies in drug discovery. bohrium.com These separated acids can then be converted to other functional groups, such as amines, through procedures like the Curtius rearrangement. bioorganica.com.ua

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in this compound under many conditions. Its transformations predominantly follow nucleophilic acyl substitution pathways.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a key reaction class for carboxylic acids, including this compound. masterorganicchemistry.com This process involves the replacement of the hydroxyl group of the carboxylic acid with another nucleophile. The reaction generally proceeds through a tetrahedral intermediate. youtube.com

The mechanism can be initiated in several ways, depending on the nature of the nucleophile and the presence of catalysts. chadsprep.com With strong, negatively charged nucleophiles, the reaction typically follows a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com The nucleophile first attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the leaving group (hydroxide) is eliminated, and the carbonyl group is reformed. masterorganicchemistry.com

However, since the hydroxide ion is a poor leaving group, the reaction is often catalyzed by an acid. youtube.com Acid catalysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by even weak nucleophiles. youtube.comlibretexts.org

Common transformations involving nucleophilic acyl substitution of carboxylic acids include the formation of acid chlorides, anhydrides, esters, and amides. masterorganicchemistry.com For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid to an acyl chloride, a more reactive derivative. libretexts.org

Esterification Reaction Pathways and Catalysis

Esterification is a specific and widely studied type of nucleophilic acyl substitution. byjus.com The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing esters. masterorganicchemistry.comchemguide.co.uk

The reaction pathway for the Fischer esterification of this compound with an alcohol (R'OH) is a multi-step process: oit.edumasterorganicchemistry.com

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comoit.edu

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comoit.edu

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. oit.edu

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. oit.edu

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. masterorganicchemistry.comoit.edu

The reaction is an equilibrium process, and the yield of the ester can be increased by using the alcohol as a solvent (to have it in large excess) or by removing water as it is formed. masterorganicchemistry.comyoutube.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

| Catalyst Type | Example | Role in Esterification |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, activating the carboxylic acid for nucleophilic attack. |

| Brønsted Acid | Tosic Acid (TsOH) | Similar to sulfuric acid, it acts as a proton donor to facilitate the reaction. |

| Solid Acid Catalyst | Sulfonated Carbon | Can be used as a heterogeneous catalyst, offering potential for easier separation and recycling. researchgate.net |

Reactivity Pertaining to the Cyclobutane Ring System

The cyclobutane ring of this compound possesses significant ring strain, which influences its reactivity, particularly in processes that can alleviate this strain.

Considerations for Ring-Opening Processes

The inherent strain in four-membered rings makes them susceptible to ring-opening reactions under certain conditions. princeton.edu While the cyclobutane ring is more stable than a cyclopropane (B1198618) ring, it can still undergo cleavage, especially when activated by appropriate functional groups or reagents. psu.edu

Ring-opening reactions of cyclobutane derivatives can be promoted by Lewis acids or transition metals. psu.educhimia.ch These catalysts can coordinate to a functional group on the ring, facilitating bond cleavage. For instance, in related systems, Lewis acids have been shown to promote the ring-opening of oxetanes, which are four-membered oxygen-containing heterocycles. chimia.ch The reaction of cyclobutane derivatives with transition metal complexes can also lead to ring-opening, often through oxidative addition pathways. psu.edu

In the context of this compound, ring-opening would likely require harsh conditions or specific catalytic systems designed to activate the C-C bonds of the cyclobutane ring.

Addition Reactions of Unsaturated Cyclobutane Precursors

The synthesis of this compound can be envisioned from unsaturated cyclobutane precursors. For example, a cyclobutene (B1205218) derivative could undergo addition reactions to introduce the methyl and carboxylic acid groups or to saturate the ring after their installation.

A common type of addition reaction is catalytic hydrogenation. If a precursor such as 3-methylenecyclobutanecarboxylic acid or 3-methyl-1-cyclobutenecarboxylic acid were available, catalytic hydrogenation would reduce the double bond to yield this compound.

Another relevant transformation is the epoxidation of an unsaturated precursor. The reaction of a cyclobutene with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would form an epoxide. youtube.com This epoxide could then be subjected to further reactions.

Stereochemical Influence on Reaction Kinetics and Product Distribution

The presence of a stereocenter at the 3-position of the cyclobutane ring and the potential for cis/trans isomerism with respect to the carboxylic acid group introduce stereochemical considerations into the reactivity of this compound.

The stereochemistry of the starting material can significantly influence the rate of reactions and the stereochemical outcome of the products. For instance, in ring-opening reactions of substituted cyclobutanes, the stereochemistry of the substituents can dictate the regioselectivity and stereoselectivity of the bond cleavage. In reactions involving the carboxylic acid group, the stereochemistry of the methyl group can influence the approach of reagents to the carbonyl carbon, potentially leading to different rates of reaction for different stereoisomers.

In acid-catalyzed ring-opening reactions of related bicyclic systems, the stereochemistry of the product has been used to infer the mechanism of the reaction, such as an Sₙ2-like mechanism. beilstein-journals.org This highlights the importance of stereochemical analysis in understanding reaction pathways.

| Reaction Type | Stereochemical Consideration | Potential Outcome |

| Esterification | The cis/trans relationship between the methyl and carboxylic acid groups may influence the rate of esterification due to steric hindrance. | One isomer may react faster than the other, allowing for kinetic resolution under certain conditions. |

| Ring-Opening | The stereochemistry of the substituents can control which C-C bond of the cyclobutane ring is cleaved. | Formation of specific stereoisomers of the ring-opened product. |

| Addition to Precursor | The approach of a reagent to an unsaturated precursor can be directed by the existing stereocenter. | Diastereoselective formation of one stereoisomer of this compound over another. |

Stereochemistry and Conformational Analysis of 3 Methylcyclobutanecarboxylic Acid and Its Analogues

Elucidation of Cis-Trans Isomerism in Cyclobutane (B1203170) Carboxylic Acids

Cis-trans isomerism, also known as geometric isomerism, is a key feature of substituted cyclobutanes. libretexts.org This type of stereoisomerism arises from the restricted rotation around the carbon-carbon single bonds within the ring structure. pressbooks.pub In disubstituted cyclobutanes, if two substituents are on the same side of the ring's plane, it is the cis isomer. libretexts.orglibretexts.org If they are on opposite sides, it is the trans isomer. libretexts.orglibretexts.org

For instance, in 1,2-dimethylcyclopropane, the cis isomer has both methyl groups on the same face of the ring, while the trans isomer has them on opposite faces. pressbooks.pub These isomers are distinct compounds with unique physical properties and cannot interconvert without breaking and reforming chemical bonds. libretexts.orgpressbooks.pub The same principle applies to cyclobutane carboxylic acids. For example, in cyclobutane-1,2-dicarboxylic acid, the two carboxyl groups in the cis isomer project from the same face of the ring, allowing for intramolecular hydrogen bonding. In the trans isomer, they project from opposite faces, making intramolecular hydrogen bonding impossible due to the greater distance between them. researchgate.net

The stability of these isomers can be influenced by the substitution pattern. For example, trans-1,2-dimethylcyclobutane (B12766322) is more stable than the cis isomer, whereas cis-1,3-dimethylcyclobutane is more stable than its trans counterpart. chegg.com

Diastereomeric Relationships and Separation Techniques

When a compound has multiple stereocenters, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. In the context of 3-methylcyclobutanecarboxylic acid, the presence of two chiral centers gives rise to diastereomeric pairs (cis and trans isomers). These diastereomers have different physical properties, such as boiling points, melting points, and solubility, which allows for their separation. libretexts.org

Several techniques can be employed to separate diastereomers:

Crystallization: Due to their different solubilities, diastereomers can often be separated by fractional crystallization. libretexts.org

Chromatography: Techniques like column chromatography or high-performance liquid chromatography (HPLC) can effectively separate diastereomers based on their differential interactions with the stationary phase. elsevierpure.comnih.gov

Chemical Resolution: This involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org For carboxylic acids like this compound, a chiral amine can be used as a resolving agent. The resulting diastereomeric salts can then be separated by physical means, followed by regeneration of the individual enantiomers of the carboxylic acid. libretexts.orggavinpublishers.com A process has been described for separating cis and trans isomers of cyclopropane (B1198618) carboxylic acids by treating an aqueous solution of their soluble salts with a weak acid to selectively precipitate one isomer. google.com

Conformational Studies of the Cyclobutane Ring System

The cyclobutane ring is not planar. dalalinstitute.comdtic.mil A planar conformation would lead to significant angle strain, with C-C-C bond angles of 90 degrees instead of the ideal 109.5 degrees, and considerable torsional strain from the eclipsing of all hydrogen atoms. libretexts.orgmasterorganicchemistry.comlibretexts.org To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. dalalinstitute.comlibretexts.orglibretexts.org This puckering reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement, although it slightly increases the angle strain as the bond angles decrease to about 88 degrees. libretexts.orglibretexts.org

Analysis of Ring Planarity and Torsion Angles

The puckered conformation of cyclobutane is characterized by one carbon atom being out of the plane of the other three by about 25 degrees. dalalinstitute.compressbooks.pub This non-planar structure helps to minimize the eclipsing interactions between adjacent C-H bonds. libretexts.orglibretexts.org The out-of-plane dihedral angle is approximately 25 degrees. libretexts.orgmaricopa.edu

Studies on various cyclobutane derivatives have confirmed significant deviations from planarity. dtic.mil The degree of puckering and the specific torsion angles can be influenced by the nature and position of substituents on the ring. Computational studies, such as potential energy surface scans, are valuable tools for understanding the conformational preferences of substituted cyclobutanes like cyclobutanecarboxylic acid. researchgate.net These studies can reveal the existence of multiple stable conformers with different ring-puckering parameters. researchgate.net

Impact of Substituents on Stereochemical Stability and Chemical Reactivity

Substituents on the cyclobutane ring can have a profound impact on its stereochemical stability and chemical reactivity. The position and nature of these substituents can influence the preferred conformation of the ring and the relative stability of cis and trans isomers. chegg.compressbooks.pub

For example, the presence of electron-donating or electron-withdrawing groups can affect the stereoselectivity of reactions involving the cyclobutane ring. acs.org In some cases, the stereochemistry of the substituents dictates the outcome of a reaction. The steric hindrance imposed by multiple substituents can present challenges in the synthesis of fully substituted cyclobutanes. researchgate.net

The inherent ring strain of cyclobutane also influences its reactivity. masterorganicchemistry.com This strain, a combination of angle and torsional strain, makes the C-C bonds in the ring weaker and more reactive than those in open-chain alkanes. masterorganicchemistry.compressbooks.pub The relief of this ring strain can be a significant driving force for certain reactions. masterorganicchemistry.com

The electronic effects of substituents can also play a crucial role. For instance, in the synthesis of cyclobutanes from pyrrolidines, electron-deficient aryl substituents on the pyrrolidine (B122466) ring led to higher yields of the corresponding cyclobutanes compared to electron-rich ones. acs.org

Advanced Applications in Organic Synthesis and the Chemical Industry

3-Methylcyclobutanecarboxylic Acid as a Core Synthetic Building Block

In the field of organic synthesis, this compound serves as a valuable and versatile building block. cymitquimica.comnih.gov Its molecular architecture is characterized by a cyclobutane (B1203170) ring substituted with both a methyl group and a carboxylic acid functional group. cymitquimica.com This combination of features makes it a useful starting material for creating more complex chemical compounds. cymitquimica.com

The presence of the carboxylic acid group allows the molecule to readily participate in a range of chemical reactions, including esterification and decarboxylation. cymitquimica.com Meanwhile, the four-membered ring can influence the spatial arrangement and physical properties of larger molecules synthesized from it. The unique structure of this compound makes it a compound of interest for both academic research and potential industrial applications. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol nih.gov |

| Boiling Point | 194℃ chemdad.com |

| Density | 1.105 g/cm³ chemdad.com |

| Flash Point | 88℃ chemdad.com |

| Physical Appearance | Colorless to light yellow liquid chemdad.com |

| CAS Number | 57252-83-2 nih.gov |

Role in the Elaboration of Structurally Complex Organic Architectures

By using C–H functionalization strategies, a technique that allows for the direct modification of carbon-hydrogen bonds, chemists can use the cyclobutane framework as a template. nih.gov The functional groups on this compound provide the necessary handles to build upon this core, enabling the stereocontrolled synthesis of intricate and diverse cyclobutane-containing natural products and other complex targets. nih.gov This strategic approach highlights the compound's utility in constructing molecules with precise spatial arrangements.

Utilization in the Production of Specialty Chemicals and Advanced Materials

A significant application of this compound is in the field of polymer chemistry. It serves as a key reactant in the preparation of alternating copolymers through a process known as ring-opening metathesis polymerization (ROMP). chemdad.comchemicalbook.comchemicalbook.com This specific polymerization reaction utilizes monomers like methylcyclobutene and dimethylcyclobutene, which can be derived from the parent carboxylic acid. chemdad.comchemicalbook.com

The inclusion of the cyclobutane motif in the polymer backbone can impart unique properties to the resulting materials. Cyclobutane-containing building blocks are known to contribute to enhanced thermal stability and a unique semi-rigid character in polymers, making them promising alternatives to traditional petroleum-derived components. nih.gov This makes this compound a valuable precursor for the development of advanced materials and specialty chemicals with tailored characteristics.

Intermediate in Pharmaceutical Synthesis and Drug Discovery Efforts

In the pharmaceutical industry, this compound functions as a crucial intermediate, which is a compound that serves as a stepping stone in the synthesis of an active pharmaceutical ingredient (API). cymitquimica.com The carboxylic acid functional group that contains a four-membered ring is considered a critical structural component in certain classes of therapeutic agents, such as thrombin inhibitors. google.com

While direct applications of this compound in final drug products are not extensively documented, its role as a precursor is significant. The synthesis of related compounds like 3-oxocyclobutanecarboxylic acid, a key medical intermediate, underscores the importance of the cyclobutane-carboxylic acid scaffold in drug discovery. google.comgoogle.com The unique shape and reactivity of this structural motif make it an attractive component for medicinal chemists designing novel drugs to interact with specific biological targets. cymitquimica.comgoogle.com

Biological and Medicinal Chemistry Research of 3 Methylcyclobutanecarboxylic Acid Analogues

Design and Synthesis of Conformationally Constrained Amino Acid Analogues

The synthesis of amino acid analogues with restricted conformations is a key strategy in drug design to improve potency, selectivity, and metabolic stability. The 3-methylcyclobutane framework serves as a valuable scaffold for creating such analogues.

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogues is a crucial area of research for treating neurological disorders such as epilepsy and neuropathic pain. While various 3-substituted GABA analogues have been developed, specific research on the design and synthesis of GABA analogues incorporating a 3-methylcyclobutane moiety is not extensively available in publicly accessible scientific literature. General synthetic routes for 3-substituted GABA analogues often involve Michael additions to α,β-unsaturated esters or the use of organometallic reagents, but specific applications to create a 3-methylcyclobutane GABA analogue are not detailed.

Threonine is an essential amino acid with two stereogenic centers. The synthesis of conformationally restricted analogues of threonine can provide valuable insights into its bioactive conformations. Research has been successfully conducted to synthesize achiral, rigid analogues of threonine based on a 3-methylcyclobutane structure.

Hitherto unknown cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids have been synthesized on a multigram scale. These compounds are considered conformationally restricted analogues of threonine, with the cyclobutane (B1203170) ring acting as a bioisostere for the Cα-Cβ bond.

| Compound | Description | Overall Yield |

| trans-10 | trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acid hydrochloride | 11% |

This table summarizes the yield for the synthesis of the threonine analogue.

The introduction of fluorine into amino acids can significantly alter their physicochemical properties, such as pKa, lipophilicity, and metabolic stability, making them valuable tools in medicinal chemistry and drug development. While there is extensive research on the synthesis of fluorinated amino acids, including those with cyclic scaffolds, specific studies detailing the development of fluorinated amino acid analogues derived directly from 3-methylcyclobutanecarboxylic acid are not prominent in the available scientific literature. General methods for the synthesis of fluorinated cyclic amino acids often involve the fluorination of a ketone precursor or the use of fluorinated building blocks in cycloaddition reactions.

Alpha,alpha-dialkyl amino acids are a class of non-proteinogenic amino acids that are known to induce stable helical conformations in peptides and are resistant to enzymatic degradation. Their synthesis is of significant interest in the field of peptidomimetics. Common synthetic methods include the Strecker synthesis on a ketone, the Bucherer-Bergs reaction, or the alkylation of a glycine (B1666218) enolate equivalent. However, specific literature detailing the synthesis of alpha,alpha-dialkyl amino acid derivatives that incorporate the 3-methylcyclobutane scaffold is not readily found in public research databases.

Exploration of Bioactive Properties of Derived Compounds

The evaluation of the biological activities of newly synthesized compounds is a critical step in the drug discovery process. This includes screening for a wide range of effects, such as antimicrobial, antiviral, and anticancer activities.

There is growing interest in the antimicrobial properties of compounds containing cyclobutane rings. While direct studies on the antimicrobial activity of this compound derivatives are limited, research on structurally related compounds provides insight into the potential of this chemical class.

For instance, derivatives of 3-methylcyclopentanone (B121447) have been investigated for their antibacterial properties. One study synthesized various 3-ethylcyclopentanone (B81463) derivatives and found a correlation between their minimum inhibitory concentration (MIC) and their electronic properties. researchgate.net Another related compound, (Z)-2-(2-Methoxybenzylideneamino)-3-methylbutanoic acid, and its metal chelates have been shown to be active against a range of microorganisms, including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and Penicillium chrysogenum. researchgate.net

The antimicrobial activity of these related compounds suggests that derivatives of this compound could also exhibit interesting antimicrobial profiles. Further research is warranted to synthesize and evaluate such derivatives to explore their potential as novel antimicrobial agents.

Table of Antimicrobial Activity for a Related Compound

| Microorganism | Activity of (Z)-2-(2-Methoxybenzylideneamino)-3-methylbutanoic acid and its chelates |

| Staphylococcus aureus | Active |

| Streptococcus pyogenes | Active |

| Bacillus subtilis | Active |

| Klebsiella pneumoniae | Active |

| Pseudomonas aeruginosa | Active |

| Escherichia coli | Active |

| Aspergillus niger | Active |

| Penicillium chrysogenum | Active |

This table shows the reported activity of a structurally related compound against various microbes. researchgate.net

Investigation of Anti-inflammatory Effects

The investigation into the anti-inflammatory properties of carboxylic acid derivatives has been a significant area of research. Studies on omega-3-carboxylic acids (OM-3 CA) have demonstrated their efficacy in models of crystal-mediated inflammation. nih.gov Acute treatment with the omega-3 fatty acid docosahexaenoic acid was shown to suppress the production of interleukin-1β (IL-1β) mediated by various inflammatory crystals in vitro. nih.gov In vivo studies further revealed that OM-3 CA could dose-dependently reduce cell migration, the volume of exudate, and the levels of IL-1β and prostaglandin (B15479496) E2. nih.gov When administered following an intra-articular injection of monosodium urate (MSU), OM-3-CA led to notable reductions in both pain and swelling, comparable to the effects of indomethacin. nih.gov These findings highlight the broad anti-inflammatory potential of carboxylic acids, suggesting that analogues of this compound could exhibit similar beneficial effects in treating inflammatory conditions, particularly those driven by IL-1β. nih.gov

Carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) are widely utilized for their antipyretic, analgesic, and anti-inflammatory actions. nih.gov The mechanism of action for many of these drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. The structural motif of a carboxylic acid is crucial for the activity of many NSAIDs. While direct studies on this compound as an anti-inflammatory agent are not extensively documented in the provided results, the established role of the carboxylic acid functional group in this class of drugs provides a strong rationale for investigating its analogues for anti-inflammatory activity.

Studies on Potential Anticonvulsant Properties

Research into the anticonvulsant properties of various carboxylic acid-containing compounds has shown promising results. For instance, capric acid (CA10), a ten-carbon medium-chain fatty acid, has demonstrated significant, dose-dependent anticonvulsant effects in mouse models, specifically in the maximal electroshock seizure threshold (MEST) and 6-Hz seizure tests. nih.gov Notably, when co-administered with another medium-chain fatty acid, caprylic acid (CA8), an enhanced anticonvulsant response was observed. nih.gov The plasma and brain concentrations of CA10 were found to increase in a dose-proportional manner following oral administration. nih.gov

Furthermore, synthetic analogues incorporating a carboxylic acid or amide function have been designed and evaluated for their anticonvulsant activity. nih.gov A study on analogues of 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine revealed that compounds with an amide group on the imidazole (B134444) ring were generally more active against maximal electroshock-induced seizures. nih.gov Specifically, 3-Amido-7-(2,6-dichlorobenzyl)-6-methyltriazolo[4,3-b]pyridazine 4b was also found to be protective in the pentylenetetrazole-induced seizures test and blocked strychnine-induced tonic extensor seizures. nih.gov These findings suggest that the incorporation of a carboxylic acid or a related functional group, such as in analogues of this compound, could be a viable strategy for the development of new anticonvulsant therapies. The lipophilic nature of the cyclobutane ring may also contribute to brain penetration, a desirable property for centrally acting drugs.

Molecular Mechanism of Action Studies

Understanding the molecular interactions between a compound and its biological target is fundamental to drug discovery. For analogues of this compound, this involves analyzing ligand-target interactions and elucidating structure-activity relationships to optimize therapeutic efficacy.

Analysis of Ligand-Target Interactions

The study of ligand-receptor interactions provides crucial insights into how a molecule exerts its biological effect. For example, in the case of quinoline-3-carboxylic acid derivatives, in-silico studies have shown that these compounds can bind to the minor groove of a B-DNA duplex. nih.gov This interaction is stabilized by hydrogen bonds between the drug molecule and the nucleic acid bases, suggesting a mechanism of action that involves targeting DNA. nih.gov

Structure-Activity Relationship (SAR) Investigations of Bioactive Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. collaborativedrug.com By systematically modifying the chemical structure of a lead compound, researchers can identify which functional groups and structural features are critical for biological activity. youtube.com For instance, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that the presence of more amino substituents generally resulted in better inhibitory activity. nih.gov Furthermore, these compounds were sensitive to steric effects, with smaller cycloalkanes or shorter alkyl chains leading to improved activity. nih.gov

In another example, the SAR of pyrazolopyridines indicated that a carbonyl group might form a hydrogen bond with the receptor site. drugdesign.org For anilinoquinazolines, the nitrogen atoms at positions 1 and 3 were found to be important for activity, with the nitrogen at position 1 being more critical. drugdesign.org The SAR of YC-1 analogs showed that pyridyl substitution was more effective than a benzyl (B1604629) group, while the introduction of trifluoromethyl groups at certain positions reduced activity. nih.gov These studies underscore the importance of systematic structural modifications in understanding how a molecule interacts with its target and in guiding the design of more effective therapeutic agents. The principles of SAR can be applied to this compound analogues to explore how modifications to the cyclobutane ring and the carboxylic acid group influence their biological effects.

Table 1: SAR Insights from Different Compound Classes

| Compound Class | Key SAR Findings | Reference(s) |

|---|---|---|

| Pyrazolopyridinyl Pyrimidines | More amino substituents lead to better activity; sensitive to steric effects. | nih.gov |

| Pyrazolopyridines | Carbonyl group may form a hydrogen bond with the receptor. | drugdesign.org |

| Anilinoquinazolines | Nitrogen atoms at positions 1 and 3 are important for activity. | drugdesign.org |

| YC-1 Analogues | Pyridyl substitution is better than benzyl; trifluoromethyl groups can reduce activity. | nih.gov |

Incorporation into Peptides and Peptidomimetics

The incorporation of non-natural amino acids and structural motifs into peptides has given rise to the field of peptidomimetics, which aims to create molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov The 3-methylcyclobutane scaffold, as a constrained cyclic structure, can be a valuable building block in the design of peptidomimetics.

β-peptides, which have an additional carbon atom in their backbone compared to natural α-peptides, are a prominent class of peptidomimetics. nih.gov They are known to form stable secondary structures, such as helices and sheets, even in short chains. nih.gov A key advantage of β-peptides is their resistance to degradation by metabolic enzymes, which can lead to longer half-lives in the body. nih.gov The design of β-peptides can be tailored to mimic the bioactive conformations of natural peptides, allowing them to act as agonists or antagonists at various biological targets. nih.gov

The incorporation of cyclic structures like this compound into peptide backbones can introduce conformational constraints. nih.gov This can lock the peptide into a specific three-dimensional shape that is optimal for binding to its target receptor, thereby increasing its potency and selectivity. Furthermore, cyclization and the use of non-natural building blocks can protect the peptide from enzymatic degradation. nih.gov For example, the incorporation of D-amino acids instead of the natural L-amino acids can improve metabolic stability because human enzymes are generally specific for L-amino acids. nih.gov By integrating the 3-methylcyclobutane moiety, novel peptidomimetics with unique structural and functional properties can be developed for a range of therapeutic applications.

Computational and Theoretical Studies on 3 Methylcyclobutanecarboxylic Acid

Molecular Modeling and Advanced Conformational Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure and flexibility of molecules like 3-Methylcyclobutanecarboxylic acid. Conformational analysis, a key aspect of this, involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For this compound, this would involve exploring the puckering of the cyclobutane (B1203170) ring and the orientation of the methyl and carboxylic acid substituents.

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The substituents can adopt either axial or equatorial positions on this puckered ring, leading to different stereoisomers (cis and trans) and, within each stereoisomer, different conformers. The relative stability of these conformers would be determined by a combination of factors, including steric hindrance between the substituents and the ring, as well as intramolecular hydrogen bonding involving the carboxylic acid group.

Advanced computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), would be used to perform a detailed conformational search. The results would typically be presented as a potential energy surface, illustrating the energy of the molecule as a function of its geometry.

Table 1: Plausible Conformers of this compound and Their Expected Relative Stabilities

| Isomer | Substituent Orientation | Expected Relative Energy | Key Interactions |

| cis | Methyl (axial), Carboxyl (equatorial) | Higher | 1,3-diaxial interactions involving the methyl group. |

| cis | Methyl (equatorial), Carboxyl (axial) | Higher | 1,3-diaxial interactions involving the carboxyl group. |

| trans | Methyl (equatorial), Carboxyl (equatorial) | Lowest | Minimized steric hindrance. |

| trans | Methyl (axial), Carboxyl (axial) | Highest | Significant 1,3-diaxial steric repulsion. |

Note: This table represents a hypothetical outcome based on general principles of conformational analysis. Actual relative energies would require specific computational studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule, which in turn governs its reactivity. nih.gov For this compound, these calculations would reveal the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the carboxylic acid group would be expected to be electron-rich (red potential), making them susceptible to attack by electrophiles, while the acidic proton would be electron-poor (blue potential).

Table 2: Predicted Electronic Properties of this compound from Hypothetical DFT Calculations

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Moderately high | Can act as a nucleophile, particularly at the carboxylate oxygen atoms. |

| LUMO Energy | Moderately low | Can act as an electrophile, particularly at the carbonyl carbon. |

| HOMO-LUMO Gap | Moderate | Indicates reasonable kinetic stability. |

| Electrostatic Potential | Negative potential on carboxyl oxygens, positive on acidic proton. | Guides interactions with other polar molecules and ions. |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

In Silico Prediction of Reaction Pathways and Energetics

Computational chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. This allows for the in silico prediction of reaction pathways and their feasibility. For this compound, this could involve studying reactions such as esterification, amidation, or decarboxylation.

By modeling the interaction of this compound with a reactant, the entire reaction coordinate can be calculated. This would reveal the geometry of the transition state—the highest energy point along the reaction pathway—and the energy barrier that must be overcome for the reaction to proceed. Comparing the activation energies for different potential pathways can help predict which reaction is more likely to occur.

Computational Docking and Simulation of Ligand-Receptor Interactions for Bioactive Analogues

While there is no specific information on the biological activity of this compound itself, computational docking and molecular dynamics (MD) simulations are powerful tools for investigating how analogues of this compound might interact with biological targets, such as enzymes or receptors.

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This can be used to screen virtual libraries of compounds and identify potential drug candidates.

Following docking, molecular dynamics simulations can be used to study the stability of the ligand-receptor complex over time. These simulations model the atomic-level movements and interactions, providing a more dynamic picture of the binding event and helping to refine the understanding of the key interactions that stabilize the complex.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-methylcyclobutanecarboxylic acid, and how are they experimentally determined?

- Answer : The compound (C₆H₁₀O₂, MW 114.14 g/mol) has a density of 1.105 g/cm³, boiling point of 194°C, and flash point of 87.7°C . Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation via proton/carbon environments.

- Infrared Spectroscopy (IR) : To identify carboxylic acid functional groups (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion peak verification (m/z ~114).

- Elemental Analysis : To confirm C, H, and O composition.

- Density/Boiling Point Measurements : Using calibrated instruments under standard conditions .

Q. What is a standard synthetic route for this compound, and what are critical experimental parameters?

- Answer : A common method involves hydrogenation of 3-methylenecyclobutanecarboxylic acid using 10% Pd/C in methanol under H₂ at 20°C overnight. Key considerations:

- Catalyst Loading : Optimize Pd/C ratio (e.g., 0.19 g per 1 g substrate) to maximize yield (76% reported) .

- Reaction Monitoring : Use TLC or GC-MS to track reaction completion.

- Purification : Vacuum concentration post-filtration to isolate the product .

Q. How should this compound be stored to ensure stability?

- Answer : Store in airtight, light-resistant glass containers at 2–8°C to prevent degradation. Pre-purge containers with inert gas (N₂/Ar) to minimize oxidation. Regularly verify purity via HPLC or NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data from commercial suppliers of this compound?

- Answer : Suppliers like Sigma-Aldrich often omit analytical data, requiring independent validation . Recommended steps:

- Triangulation : Use ≥2 analytical methods (e.g., HPLC for purity, NMR for structural integrity).

- Reference Standards : Compare with in-house synthesized samples of known purity.

- Collaborative Testing : Cross-validate results with independent labs .

Q. What methodological approaches optimize the hydrogenation step in synthesizing this compound?

- Answer : To enhance yield or selectivity:

- Catalyst Screening : Test alternatives (e.g., PtO₂, Raney Ni) under varying pressures (1–5 atm H₂).

- Solvent Effects : Evaluate polar aprotic solvents (e.g., THF) vs. methanol.

- Temperature Gradients : Assess reaction efficiency at 10–30°C .

- Kinetic Studies : Monitor H₂ uptake rates to identify rate-limiting steps.

Q. How can researchers ensure safety when handling this compound in complex reactions?

- Answer : Adhere to protocols from chemical safety guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for volatile steps.

- Waste Management : Segregate acidic waste and neutralize before disposal.

- Emergency Protocols : Maintain spill kits and eye-wash stations. Pre-experiment risk assessments are critical .

Q. What advanced analytical techniques are suitable for studying degradation products of this compound under stress conditions?

- Answer : Employ:

- High-Resolution Mass Spectrometry (HR-MS) : To identify trace degradation byproducts.

- Accelerated Stability Testing : Expose samples to heat/light/humidity and analyze via LC-MS.

- Computational Modeling : Predict degradation pathways using software like Gaussian or Schrödinger .

Methodological Frameworks

Q. How can systematic literature reviews improve research design for studying this compound?

- Answer : Follow PRISMA guidelines to:

- Define Scope : Focus on synthesis, applications, or toxicity.

- Database Searches : Use SciFinder, Reaxys, and PubMed with keywords (e.g., “this compound AND synthesis”).

- Quality Assessment : Apply AMSTAR-2 or ROBINS-I tools to evaluate study bias .

Q. What strategies mitigate data variability in multi-institutional studies on this compound?

- Answer : Implement:

- Standardized Protocols : Harmonize synthesis/purification steps across labs.

- Inter-Lab Calibration : Share reference samples for analytical cross-validation.

- Data Sharing Platforms : Use repositories like Zenodo to archive raw datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.